molecular formula C14H16N2O2 B069898 Benzyl 4-cyanopiperidine-1-carboxylate CAS No. 161609-84-3

Benzyl 4-cyanopiperidine-1-carboxylate

Cat. No.: B069898
CAS No.: 161609-84-3
M. Wt: 244.29 g/mol
InChI Key: UGKXZMBTBFELAS-UHFFFAOYSA-N
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Description

Benzyl 4-cyanopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Benzyl 4-cyanopiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H14N2O2C_{12}H_{14}N_{2}O_2 and a molecular weight of approximately 218.25 g/mol. The compound consists of a piperidine ring substituted with a benzyl group and a cyano group, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors in the body. The presence of the cyano group allows for nucleophilic addition reactions, while the benzyl moiety facilitates aromatic interactions, enhancing its biological efficacy. These interactions can modulate enzyme activity and receptor binding, influencing physiological processes such as cell signaling and metabolic pathways .

Biological Activity

Research indicates that this compound exhibits several pharmacological effects:

  • Antimalarial Activity : It has been synthesized as a precursor for developing 1,4-disubstituted piperidine derivatives that show significant activity against Plasmodium falciparum, the causative agent of malaria. Notably, compounds derived from this structure demonstrated IC50 values comparable to chloroquine against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains .
  • Modulation of Receptor Activity : Studies have shown that this compound can act as a selective allosteric modulator for certain receptors, particularly in the context of neurological applications. This modulation can lead to altered signaling pathways that may be beneficial in treating various neurological disorders .

Research Findings

A summary of key studies on the biological activity of this compound is presented below:

StudyFindingsReference
Antimalarial ScreeningDemonstrated significant activity against P. falciparum with IC50 values ranging from 4.19 nM to 13.64 nM, comparable to chloroquine.
Receptor ModulationIdentified as an allosteric modulator for M1 muscarinic receptors, suggesting potential therapeutic applications in cognitive disorders.
Synthesis and DerivativesUsed as a building block for synthesizing various biologically active piperidine derivatives with diverse pharmacological profiles.

Case Studies

  • Antimalarial Compound Development : A library of 1,4-disubstituted piperidine derivatives was synthesized from this compound. The most active derivatives were tested against both chloroquine-sensitive and resistant strains of P. falciparum, leading to promising results that warrant further investigation for potential use in malaria treatment.
  • Neurological Applications : Research exploring the interaction of this compound with M1 muscarinic receptors indicated its potential role in enhancing cognitive functions, positioning it as a candidate for treating conditions like Alzheimer's disease .

Properties

IUPAC Name

benzyl 4-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKXZMBTBFELAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936566
Record name Benzyl 4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161609-84-3
Record name Benzyl 4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 161609-84-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-cyanopiperidine (5.00 g) in 10% aqueous sodium carbonate solution (100 mL) was cooled to 0° C. and treated dropwise with benzyl chloroformate (9.30 g). The resulting mixture was warmed to room temperature and stirred for 16 hours. The biphasic mixture was extracted with ethyl acetate. The organic extracts were washed with water and brine, combined, dried, filtered and evaporated. The resulting oil was purified by chromatography, with ethyl acetate:hexane (gradient 1:4, 1:2) as eluent, to give the protected piperidine as a clear oil (9.64 g); MS: m/z=245(M+1); NMR (CDCl3): 7.35 (m, 5), 5.13 (s, 2), 3.71 (m, 2), 3.44 (m, 2), 2.81 (m, 1), 1.88-1.60 (m, 4).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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